1-(Pyrimidin-2-yl)ethanamine - 944906-24-5

1-(Pyrimidin-2-yl)ethanamine

Catalog Number: EVT-1685759
CAS Number: 944906-24-5
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Negishi Coupling: This reaction utilizes a palladium catalyst to couple a pyrimidine halide with an organozinc reagent, effectively forming a carbon-carbon bond []. This method offers a versatile route to various substituted pyrimidines, enabling further derivatization and exploration of their properties.
  • Condensation Reactions: These reactions involve the formation of a new bond, often with the elimination of a small molecule like water. For example, the reaction of 2-aminopyrimidine with p-chlorophenyl isothiocyanate yields 1-(4-chloro phenyl )-3-(pyrimidin -2-yl) thiourea [].
  • Multistep Synthesis: The synthesis of more complex pyrimidine-containing compounds often requires multiple steps. For instance, the preparation of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) involves a series of reactions guided by structure-based drug design [].
Molecular Structure Analysis
  • X-ray Crystallography: This technique is crucial for determining the three-dimensional structure of molecules containing the pyrimidin-2-yl group in the solid state [, , , ]. Understanding the spatial arrangement of atoms within these molecules is vital for comprehending their interactions with biological targets and designing new compounds with specific properties.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides valuable information about the structure and dynamics of molecules in solution [, , , , , , , ]. It helps researchers determine the connectivity of atoms and analyze the behavior of molecules in various environments.
Chemical Reactions Analysis
  • C-H Activation: This powerful synthetic tool allows for the direct functionalization of C-H bonds in pyrimidine-containing molecules, leading to the synthesis of diverse derivatives [].
  • Enaminylation: The introduction of enamine groups onto the pyrimidine scaffold provides opportunities for further chemical transformations, expanding the structural diversity accessible through synthesis [, ].
  • Cyclization: Reactions leading to the formation of new rings fused to the pyrimidine core, such as the synthesis of pyrrolo[1,2-a]indoles [], demonstrate the potential for creating complex heterocyclic structures with unique biological activities.
Mechanism of Action
  • Kinase Inhibition: Compounds containing the pyrimidin-2-yl group have shown potent inhibitory activity against various kinases, including checkpoint kinase 1 (CHK1) [], cyclin-dependent kinases (CDKs) [], and anaplastic lymphoma kinase (ALK) [, ]. This inhibition disrupts cell signaling pathways involved in cell cycle progression and survival, highlighting the potential of these compounds as anticancer agents.
  • TLR4 Antagonism: Targeting Toll-like receptor 4 (TLR4) with pyrimidine-based antagonists has shown promise in modulating inflammatory responses []. This finding suggests potential applications in treating inflammatory diseases.
  • PDE9A Inhibition: By inhibiting phosphodiesterase 9A (PDE9A), compounds like PF-04447943 increase cyclic guanosine monophosphate (cGMP) levels in the brain, leading to potential therapeutic benefits in cognitive disorders [].
Applications
  • Antimicrobial Agents: Several studies highlight the potential of pyrimidine derivatives as antimicrobial agents. Researchers have explored their activity against various bacterial strains, including Mycobacterium tuberculosis [, ] and Staphylococcus aureus [, ], showcasing their potential in combating infectious diseases.
  • Anticancer Therapy: The ability of pyrimidine-containing compounds to inhibit key kinases involved in cell cycle regulation and signaling makes them promising candidates for anticancer therapy [, , , , ]. Their potential to induce apoptosis and inhibit tumor growth highlights their potential in developing novel cancer treatments.
  • Treatment of Cognitive Disorders: Inhibitors of PDE9A, like PF-04447943 [], offer a potential therapeutic approach for treating cognitive disorders by modulating cGMP signaling in the brain.

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

  • Compound Description: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine serves as a key intermediate in synthesizing AZD1480, a JAK2 kinase inhibitor. []

2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound demonstrated promising antimicrobial activity against various bacterial and fungal strains, comparable to standard antibiotics Chloramphenicol and Amphotericin B. []

3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea

  • Compound Description: This compound was synthesized from furoyl isothiocynate and 2-aminopyrimidine. Its crystal structure reveals an intramolecular N—H⋯N hydrogen bond. []

1-Phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine Dihydrate

  • Compound Description: This Schiff base readily hydrolyzes to form 2-benzoylpyridine and phenyl(pyridin-2-yl)methanediol in the presence of V(IV), Co(II), or Cu(II) salts. []

5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile

  • Compound Description: This compound (6c in the study) is a potent and orally bioavailable CHK1 inhibitor. It exhibits synergistic anticancer effects with gemcitabine in vitro and in vivo. []

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

  • Compound Description: This compound acts as a potent, orally bioavailable CDK inhibitor, demonstrating promising antitumor activity against hematologic malignancies in vivo. []

8-(Pyrimidin-2-yl)-1,2,3,4,5,6,7,8-heptathiazocane

  • Compound Description: This compound, synthesized from pyrimidin-2-amine, contains a unique heptathiazocane ring system. []

5-Methyl-2-(pyrimidin-2-yl)benzoic acid

  • Compound Description: This compound represents a significant building block in synthesizing Filorexant (MK-6096), an orexin receptor antagonist investigated for treating sleep-wake disorders. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in the anti-cancer drug Osimertinib Mesylate. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 represents a novel PDE9A inhibitor with potential for treating cognitive disorders. It exhibits favorable pharmacokinetic properties and procognitive activity in preclinical models. []

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives

  • Compound Description: These derivatives show selective inhibitory activity against the MAO-A enzyme, making them potentially relevant for treating neurological disorders. []

3-(4-Arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones

  • Compound Description: This class of compounds demonstrates notable antimicrobial activity, with one derivative (5d) exhibiting superior efficacy against Staphylococcus aureus compared to streptomycin. []

Iron(III) complexes of 2-methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol

  • Compound Description: These complexes exhibit intriguing magnetic properties, with some displaying spin-crossover behavior. []

Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides

  • Compound Description: This class of compounds acts as potent and orally bioavailable TGR5 (GPBAR1) agonists, with potential for treating metabolic disorders. []

4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)

  • Compound Description: AZ20 is a potent and selective ATR protein kinase inhibitor, exhibiting antitumor activity as a single agent in vivo. []

4-Aryl-Pyrimidin-2-Yl Tosylates

  • Compound Description: These compounds serve as versatile intermediates for synthesizing various pyrimidine derivatives, including those functionalized with propargyloxy and 1,2,3-triazolo groups. []

4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives

  • Compound Description: This series of derivatives was designed as V600EBRAF inhibitors and evaluated for anticancer activity. []
  • Compound Description: These Schiff bases show potential as pancreatic lipase inhibitors and exhibit antioxidant and antibacterial properties. []
  • Compound Description: These metal complexes, synthesized from a pyrimidine-containing Schiff base ligand, exhibit antimicrobial activity and fluorescence. []

1-(4-(N-(4-(2,4-Dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)sulfamoyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid

  • Compound Description: This compound, derived from a pyrimidine-containing Schiff base, was synthesized and evaluated for antibacterial activity. []
  • Compound Description: This class of compounds was synthesized and tested for in vitro antimicrobial activity. []

3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol

  • Compound Description: This compound is a structural isomer of a previously reported macrocycle. []

1-(4-Chlorophenyl)-3-(pyrimidin-2-yl)thiourea

  • Compound Description: This thiourea derivative, synthesized from 2-aminopyrimidine, was used to prepare Co(II), Ni(II), and Cu(II) complexes. []

N1,n2-Disubstituted N4-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine Dichloroacetate

  • Compound Description: This compound displays EGFR modulating properties, indicating potential application in cancer treatment. []

2-(1,2,3-Triazol-1-yl)pyrimidines

  • Compound Description: This class of compounds was synthesized using pyrimidin-2-yl sulfonates as starting materials, showcasing their versatility in accessing diverse chemical structures. []

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)

  • Compound Description: BAY 1000394, discovered through extensive medicinal chemistry efforts, is a potent pan-CDK inhibitor currently undergoing clinical trials for cancer treatment. []

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611)

  • Compound Description: WAY-262611 acts as a "wingless" beta-catenin agonist, promoting bone formation in preclinical models. []

2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol

  • Compound Description: The crystal structure of this compound, containing a pyrimidine ring fused with other cyclic systems, has been reported. []

4-(1-(Pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline Derivatives

  • Compound Description: This class of compounds was synthesized and showed moderate antibacterial activity compared to reference drugs. []

N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine Schiff base

  • Compound Description: This Schiff base ligand was synthesized and characterized using various spectroscopic techniques. []

N-Aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines

  • Compound Description: This series of guanidine derivatives was explored for their antagonist activity against the Toll-like receptor 4 (TLR4). []

Properties

CAS Number

944906-24-5

Product Name

1-(Pyrimidin-2-yl)ethanamine

IUPAC Name

1-pyrimidin-2-ylethanamine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3

InChI Key

GVPDKCZQAZOFJX-UHFFFAOYSA-N

SMILES

CC(C1=NC=CC=N1)N

Canonical SMILES

CC(C1=NC=CC=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.